
3-Bromo-6-cyano-2-methylbenzoic acid
Overview
Description
3-Bromo-6-cyano-2-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2. It is a pale yellow crystalline solid with a melting point of 242-246°C and a boiling point of 384.7°C. This compound is slightly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, making it an important molecule in various scientific research applications.
Preparation Methods
3-Bromo-6-cyano-2-methylbenzoic acid can be synthesized from 3-bromo-6-nitro-2-methylbenzoic acid through a nucleophilic substitution reaction with sodium cyanide. The resulting product is then hydrolyzed to obtain this compound. This compound can be characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), infrared (IR) spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
3-Bromo-6-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium cyanide.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
3-Bromo-6-cyano-2-methylbenzoic acid is utilized in diverse scientific research fields due to its unique properties:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Drug Discovery: The compound is employed in the development of new pharmaceuticals and biologically active molecules.
Material Science: Its ability to form self-assembled monolayers on gold surfaces makes it valuable in material science research.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules.
Comparison with Similar Compounds
3-Bromo-6-cyano-2-methylbenzoic acid can be compared with other similar compounds such as:
3-Bromo-2-methylbenzoic acid: This compound is used in the preparation of various biologically active compounds.
2-Methyl-3-bromo-6-cyanobenzoic acid: Another similar compound with applications in organic synthesis and material science.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in scientific research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-6-cyano-2-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution using 3-bromo-6-nitro-2-methylbenzoic acid and sodium cyanide, followed by hydrolysis. Key variables include solvent choice (e.g., DMF or DMSO), reaction temperature (typically 60–80°C), and stoichiometric ratios. Excess NaCN ensures complete substitution, while controlled hydrolysis avoids over-degradation of the cyano group .
- Characterization : Post-synthesis, confirm purity via HPLC (>98%) and structural integrity using H/C NMR (e.g., characteristic peaks: Br at δ 7.8 ppm, CN at ~110 ppm in C) and IR (C≡N stretch ~2200 cm) .
Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in this compound?
- NMR : Distinguishes bromine’s deshielding effects on adjacent protons and quantifies electronic interactions between substituents (e.g., methyl group’s upfield shift due to electron donation).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 255.97 for CHBrNO) and detects fragmentation patterns (e.g., loss of COOH group at m/z 210) .
- X-ray Crystallography : While not directly cited for this compound, SHELX software (e.g., SHELXL) is widely used for refining crystal structures of similar halogenated aromatics, aiding in resolving bond angles and torsional strain .
Advanced Research Questions
Q. How do electron-withdrawing groups (Br, CN) influence the reactivity of this compound in Suzuki-Miyaura coupling reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group, while the cyano group stabilizes the transition state via resonance. Optimize conditions using Pd(PPh) catalyst, NaCO base, and toluene/water solvent at 90°C. Monitor coupling efficiency via F NMR if fluorinated boronic acids are used .
- Challenges : Competing hydrolysis of the cyano group under basic conditions may require inert atmospheres or shorter reaction times.
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : If IR shows unexpected C=O stretches (e.g., 1700 cm), consider keto-enol tautomerism or esterification byproducts. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify impurities.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to confirm assignments .
Q. How does the compound’s structure enable its use in self-assembled monolayers (SAMs) on gold surfaces?
- Design Principles : The carboxylic acid group anchors to Au(111) via covalent bonding, while the cyano and bromine groups dictate monolayer packing density and orientation. Characterize SAMs using AFM (surface roughness <1 nm) and cyclic voltammetry (blocking efficiency >90%) .
- Applications : SAMs functionalized with this compound are used in biosensor development, leveraging its electron-deficient aromatic core for selective analyte binding .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (Br position: highest value). Solvent effects (e.g., DMSO’s polarity) are modeled using PCM or SMD continuum models.
- Kinetic Studies : Monitor NAS with amines (e.g., pyrrolidine) via UV-Vis to determine rate constants () and correlate with computed activation energies .
Q. Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and maximize yield .
- Data Reproducibility : Archive raw spectral data in repositories like Zenodo and cross-validate with independent techniques (e.g., XRD for ambiguous NMR peaks).
- Safety Protocols : Handle NaCN under inert conditions; use scrubbers for HBr off-gases during hydrolysis .
Properties
IUPAC Name |
3-bromo-6-cyano-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-7(10)3-2-6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOFZWBWRBSMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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